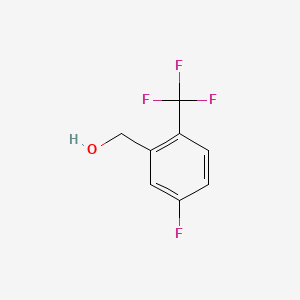

5-Fluoro-2-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUJWYLCSOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372145 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-82-0 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 238742-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details two principal pathways: the reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid and the reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the efficient and safe synthesis of this valuable compound.

Introduction

This compound is a fluorinated aromatic alcohol that serves as a critical building block in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a desirable component in the design of bioactive compounds. This guide focuses on the most practical and well-documented laboratory-scale methods for its preparation.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through the reduction of a corresponding oxidized precursor. The two most common starting materials are 5-Fluoro-2-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzaldehyde.

Route 1: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic acid

This pathway involves the reduction of the carboxylic acid functionality to a primary alcohol. A common and effective method for this transformation is the use of a borane-tetrahydrofuran complex (BH3·THF). This reagent is highly selective for the reduction of carboxylic acids in the presence of other functional groups.

Caption: Synthetic pathway via reduction of the corresponding benzoic acid.

Route 2: Reduction of 5-Fluoro-2-(trifluoromethyl)benzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this purpose, sodium borohydride (NaBH4) is a widely used reagent due to its mildness, selectivity, and ease of handling. This method is generally high-yielding and proceeds under gentle reaction conditions.

In-Depth Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.

Core Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 238742-82-0 | [1] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 183.2 °C | |

| Density | 1.377 g/cm³ | |

| Purity | ≥97% | [2] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

This protocol is analogous to the synthesis of similar benzyl alcohols, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol[3].

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the benzoic acid. A typical molar ratio of benzoic acid to BH₃·THF is 1:2[3].

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and slowly add 6 M HCl to quench the excess borane. Continue the addition until gas evolution ceases.

-

Add deionized water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, toluene) to find a suitable system where the compound is soluble at elevated temperatures and sparingly soluble at room temperature.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Column Chromatography:

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A solvent system of ethyl acetate and hexanes is commonly used. The polarity can be adjusted to achieve optimal separation.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons and the benzylic carbon. The signals for the carbons attached to or near the fluorine and trifluoromethyl groups will show characteristic splitting patterns (quartets for the CF₃ group and its attached carbon, and doublets for carbons coupled to the fluorine atom).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants provide valuable structural information[4][5][6].

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and strong C-F stretching bands.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the loss of the CH₂OH group (M-31). The presence of fluorine and trifluoromethyl groups will also lead to characteristic fragmentation pathways[7][8].

Reactivity and Applications in Drug Development

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol. These groups increase the acidity of the hydroxyl proton and can affect the stability of carbocation intermediates that may form in reactions involving the hydroxyl group.

This molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity[9]. This compound can be used as a precursor to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a target molecule, which can be crucial for its biological activity.

Experimental Workflows and Signaling Pathways

To illustrate the utility of this compound, a generalized experimental workflow for its synthesis and subsequent use in a hypothetical drug discovery context is presented below.

This diagram illustrates the synthesis of the target molecule and its subsequent use as a building block in the generation of lead compounds for biological screening and SAR studies. The specific reaction conditions and biological targets would be determined by the research objectives.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 238742-82-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. whitman.edu [whitman.edu]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. nbinno.com [nbinno.com]

5-Fluoro-2-(trifluoromethyl)benzyl alcohol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic methodologies related to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical research.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H6F4O | [1][2][3] |

| Molecular Weight | 194.13 g/mol | [2][3][4] |

| CAS Number | 238742-82-0 | [1][2][5] |

| IUPAC Name | [5-Fluoro-2-(trifluoromethyl)phenyl]methanol | [1] |

| Synonyms | This compound, 2-Trifluoromethyl-5-fluorobenzyl alcohol | [1][6] |

| Melting Point | 48-52 °C | [2] |

Synthetic Protocols

Reaction Scheme:

5-Fluoro-2-(trifluoromethyl)benzoic acid → this compound

Materials and Equipment:

-

5-Fluoro-2-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6N HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4), anhydrous

-

5L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 5L three-neck flask, dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran.

-

Reduction: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. Slowly add borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

-

Quenching: Cool the reaction mixture to room temperature and slowly add 6N HCl until no further gas evolution is observed. This step is crucial for neutralizing the reaction and should be performed in a well-ventilated fume hood.

-

Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (2x volume of water).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography to obtain a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The proton NMR spectrum of a related compound, 2-(Trifluoromethyl)benzyl alcohol, shows characteristic peaks for the aromatic protons and the benzylic CH2 group.[7] For this compound, one would expect to see coupling between the fluorine atom and adjacent protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Alcohols typically undergo fragmentation via alpha cleavage and dehydration.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group.

Workflow and Methodologies

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a substituted benzyl alcohol.

Caption: General workflow for benzyl alcohol synthesis.

References

- 1. rsc.org [rsc.org]

- 2. This compound(238742-82-0) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Due to the limited availability of experimentally derived public data, this report includes predicted NMR values and data from structurally analogous compounds to serve as a reference for researchers engaged in the synthesis, characterization, and application of this compound.

¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using computational models and by comparison with closely related structures. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 7.9 | dd | ~8.5, ~5.5 |

| H-4 | 7.2 - 7.3 | ddd | ~8.5, ~8.5, ~2.5 |

| H-6 | 7.6 - 7.7 | dd | ~8.5, ~2.5 |

| -CH₂- | 4.8 - 4.9 | s | - |

| -OH | Variable | br s | - |

Disclaimer: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is highly recommended.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) | Coupling Constant (J, Hz) |

| C-1 | 138 - 140 | d | ~3 |

| C-2 | 128 - 130 | q | ~30 |

| C-3 | 129 - 131 | d | ~8 |

| C-4 | 116 - 118 | d | ~22 |

| C-5 | 161 - 163 | d | ~250 |

| C-6 | 115 - 117 | d | ~23 |

| -CH₂- | 60 - 62 | q | ~4 |

| -CF₃ | 123 - 125 | q | ~275 |

Disclaimer: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is highly recommended.

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for the characterization of organic compounds.[1][2][3][4][5]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

2. NMR Spectrometer Parameters:

-

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance-III (500 MHz) or equivalent.[6]

-

For ¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the relaxation delay to 2-5 seconds, especially to observe quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 128 scans or more).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms in the molecule.

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

References

A Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl alcohol: Commercial Availability, Synthetic Utility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in modern medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, representative synthetic protocols, and its application in the development of biologically active molecules.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of chemical suppliers. It is typically sold as a white to off-white solid with a purity of 97% or higher. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl ring imparts distinct electronic properties, enhancing its utility as a synthetic intermediate. These properties can influence the metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it a valuable scaffold in drug discovery programs.

Below is a summary of the key quantitative data for this compound (CAS No. 238742-82-0).

| Property | Value | Source |

| CAS Number | 238742-82-0 | Multiple Suppliers |

| Molecular Formula | C₈H₆F₄O | Multiple Suppliers[1] |

| Molecular Weight | 194.13 g/mol | Multiple Suppliers[1] |

| Melting Point | 48-52 °C | INDOFINE Chemical Company |

| Boiling Point | 183.2 °C | MySkinRecipes |

| Density | 1.377 g/cm³ | MySkinRecipes |

| Purity | ≥97% | INDOFINE Chemical Company, MySkinRecipes |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a structurally related benzyl alcohol and the application of a similar building block in a key synthetic transformation, illustrating the potential utility of this compound.

Representative Synthesis of a Halogenated-(trifluoromethyl)benzyl alcohol

This protocol details the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a compound structurally similar to this compound. This method can be adapted for the synthesis of the fluoro-analogue. The synthesis involves the reduction of the corresponding benzoic acid.[2]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

5L three-neck flask

-

Thermometer

-

Mechanical stirrer

-

Ice bath

Procedure:

-

In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45mol) and 1L of tetrahydrofuran.

-

Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

-

Slowly add borane-tetrahydrofuran complex (900mL, 0.9mol) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

-

After the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.

-

Add 1L of water and extract the product with ethyl acetate (2 x 1L).

-

Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent to obtain a white solid of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.

References

A Comprehensive Technical Guide to the Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid to its corresponding primary alcohol, (5-fluoro-2-(trifluoromethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the fluorinated benzyl alcohol moiety is essential for modulating biological activity. This document outlines detailed experimental protocols for common reduction methods, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways.

Introduction

5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two electron-withdrawing groups, a fluorine atom and a trifluoromethyl group. The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis. The resulting product, (5-fluoro-2-(trifluoromethyl)phenyl)methanol, serves as a versatile building block for the synthesis of more complex molecules. The selection of an appropriate reduction method is crucial and depends on factors such as substrate reactivity, functional group tolerance, scalability, and safety considerations. This guide explores two primary methods for this reduction: the use of borane complexes and reduction with lithium aluminum hydride.

Reduction Methodologies and Experimental Protocols

The reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid can be effectively achieved using powerful reducing agents. Below are detailed experimental protocols for two widely applicable methods.

Method 1: Reduction with Borane-Tetrahydrofuran Complex

Borane-tetrahydrofuran (BH3-THF) is a common and relatively mild reagent for the reduction of carboxylic acids to alcohols. It offers good functional group tolerance compared to more reactive hydrides.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the benzoic acid derivative. The solution is stirred under a nitrogen atmosphere.

-

Reagent Addition: A solution of borane-tetrahydrofuran complex (1.0 M in THF, approximately 2.0-3.0 eq) is added dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the excess borane is cautiously quenched by the slow, dropwise addition of methanol until the cessation of hydrogen gas evolution.

-

Workup: The solvent is removed under reduced pressure. The residue is then treated with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure (5-fluoro-2-(trifluoromethyl)phenyl)methanol.

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. Due to its high reactivity, it must be handled with care under anhydrous conditions.

Experimental Protocol:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: A solution of 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in the same anhydrous solvent is added dropwise to the LAH suspension at 0 °C (ice bath) at a rate that maintains a gentle reflux.

-

Reaction Conditions: Following the addition, the reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is deemed complete by TLC or HPLC analysis.

-

Quenching (Fieser & Fieser method): The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).

-

Workup: The resulting granular precipitate is filtered off and washed thoroughly with the reaction solvent. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude (5-fluoro-2-(trifluoromethyl)phenyl)methanol is purified by silica gel column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The choice of reducing agent can significantly impact the yield and reaction conditions. The following table summarizes the typical quantitative data for the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid.

| Reduction Method | Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Borane Reduction | Borane-Tetrahydrofuran (BH3-THF) | 2.0 - 3.0 | THF | 0 to Reflux | 2 - 4 | 85 - 95 |

| Hydride Reduction | Lithium Aluminum Hydride (LAH) | 1.5 - 2.0 | Diethyl Ether or THF | 0 to RT | 1 - 3 | 90 - 98 |

Note: Yields are highly dependent on the specific reaction scale and purification method.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the reduction processes, the following diagrams have been generated using Graphviz.

Conclusion

The reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid to (5-fluoro-2-(trifluoromethyl)phenyl)methanol is a robust and high-yielding transformation that can be accomplished by several methods. The choice between a borane-based reagent and lithium aluminum hydride will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety protocols, and desired scale. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and successful synthesis of this important fluorinated building block.

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling requirements for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar chemicals and general best practices for handling hazardous laboratory reagents.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physicochemical properties of a substance. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 238742-82-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₄O | [1][3] |

| Molecular Weight | 194.13 g/mol | [1][3] |

| Melting Point | 48-52°C | [1] |

| Purity | ≥97% | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation. While specific acute toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) are not available for this compound, data from similar fluorinated benzyl alcohols and the parent compound, benzyl alcohol, suggest caution is warranted. Benzyl alcohol itself is harmful if swallowed or inhaled.

| Hazard Classification | Category | Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

This classification is based on data for structurally similar compounds.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment. The following sections detail the necessary personal protective equipment and handling procedures.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling to determine the appropriate level of PPE. The following table outlines the recommended PPE.

| Body Part | Equipment | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles | EN166 (EU) or ANSI Z87.1 (US) |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN374 (EU) |

| Body | Laboratory coat | N/A |

| Respiratory | Use in a well-ventilated area or fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge. | N/A |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating or creating aerosols.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Experimental Protocols: Best Practices

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing and Transferring

-

Preparation: Don the appropriate PPE as outlined in Section 3.1. Ensure the chemical fume hood is operational.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispensing: Carefully dispense the required amount of this compound into the weighing vessel. Avoid creating dust.

-

Transfer: Securely close the primary container. Carefully transfer the weighed substance to the reaction vessel inside the fume hood.

-

Cleaning: Clean any spills on the balance or work surface immediately with an appropriate solvent and dispose of the waste according to institutional guidelines.

Dissolving the Compound

-

Solvent Addition: In a fume hood, add the desired solvent to the vessel containing the weighed this compound.

-

Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

-

Heating (if necessary): If heating is required to aid dissolution, use a controlled heating source such as a heating mantle or water bath. Avoid open flames. Ensure the setup is secure and monitored.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Standard Laboratory Workflow for Handling Hazardous Chemicals.

Caption: Logical Flow for Risk Assessment of Chemical Handling.

Toxicological Information

As of the date of this document, specific acute toxicity studies (e.g., LD50, LC50) for this compound are not publicly available. The toxicological assessment is therefore based on the known hazards of similar compounds.

-

Benzyl Alcohol (Parent Compound): Studies on benzyl alcohol indicate it has low acute toxicity. However, chronic exposure has been shown to cause liver and kidney damage in animal studies.[4] It can also have mutagenic and genotoxic effects in vitro.[4]

-

Fluorinated Benzyl Alcohols: These compounds are generally classified as skin and eye irritants, with the potential to cause respiratory irritation. The introduction of fluorine atoms can alter the toxicological profile of a molecule, and therefore, caution is advised.

Given the lack of specific data, it is prudent to treat this compound as a substance with unknown long-term health effects and to minimize all routes of exposure.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or institutional safety guidelines. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and follow all applicable safety regulations.

References

A Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a compound of interest in medicinal chemistry and materials science. A comprehensive search of publicly available literature and databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document aims to bridge this gap by providing a framework for researchers to systematically determine and report the solubility of this compound. It includes standardized experimental protocols, a template for data presentation, and a logical workflow to guide the experimental process. The methodologies outlined are grounded in established principles of physical chemistry and are tailored for the practical needs of drug discovery and development teams.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solubility. Solubility is a fundamental parameter that impacts reaction kinetics, purification strategies, formulation development, and bioavailability.

Despite the compound's relevance, to date, no quantitative solubility data has been published in peer-reviewed journals or chemical databases. This guide, therefore, serves as a practical resource for researchers, providing detailed experimental methodologies to generate reliable solubility data. Adherence to standardized protocols is crucial for ensuring data quality and comparability across different laboratories.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented below. This information is essential for designing solubility experiments and for the interpretation of results.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O | INDOFINE Chemical Company[1] |

| Molecular Weight | 194.13 g/mol | INDOFINE Chemical Company[1] |

| Melting Point | 48-52°C | INDOFINE Chemical Company[1] |

| Appearance | Solid | Implied by melting point |

Quantitative Solubility Data

As of the publication of this guide, there is no specific quantitative solubility data available for this compound in organic solvents. The following table is provided as a template for researchers to record and present their experimentally determined data in a clear and structured format. It is recommended to report solubility in both mass/volume (e.g., g/100 mL) and molar (mol/L) units, specifying the temperature at which the measurement was conducted.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Toluene | ||||

| e.g., Heptane | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., Tetrahydrofuran (THF) |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the thermodynamic solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, throughput, and available equipment.

The isothermal shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution becomes constant.

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

This compound (solute)

-

Organic solvents of interest (high purity)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration.

-

Once equilibrium is achieved, stop the agitation and allow the suspension to settle. It is advisable to let the vials stand at the same constant temperature for a period to allow for effective sedimentation of the undissolved solid.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved microparticles. Adsorption of the solute to the filter should be checked and accounted for if significant.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the original solubility by taking into account the dilution factor.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

For early-stage drug discovery, kinetic solubility measurements can provide a rapid assessment.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV-Vis spectroscopy.

Apparatus and Materials:

-

96-well microplates (UV-transparent if using a UV plate reader)

-

Automated liquid handler (optional but recommended for high throughput)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

DMSO stock solution of this compound (e.g., 10-20 mM)

-

Organic solvents of interest

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Dispense the organic solvents into the wells of a 96-well plate.

-

Add small volumes of the DMSO stock solution to the solvents to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (for nephelometry) or absorbance (for UV-Vis) of each well.

-

The kinetic solubility is typically defined as the highest concentration at which no significant precipitation is observed compared to controls.

Note: Kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions (e.g., incubation time, DMSO concentration).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility determination, along with the structured template for data presentation, aim to facilitate the production of high-quality, reproducible data. The systematic study of the solubility of this and similar fluorinated compounds will undoubtedly contribute to a deeper understanding of their behavior in chemical and biological systems, thereby accelerating their application in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. This document details the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining these spectra. The information herein is intended to guide researchers in the analysis and confirmation of the structure and purity of this important fluorinated aromatic alcohol.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a fluorine atom and a trifluoromethyl group, in addition to the hydroxymethyl group, results in characteristic signals and splitting patterns in its NMR spectra. The vibrational modes of the molecule are captured by IR spectroscopy, while its molecular weight and fragmentation pattern are determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the aromatic and benzylic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.65 | d | 1H | H-3 | J(H3-H4) ≈ 8.5 Hz |

| ~7.20 | dd | 1H | H-6 | J(H6-H4) ≈ 8.5 Hz, J(H6-F) ≈ 5.5 Hz |

| ~7.10 | ddd | 1H | H-4 | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 8.5 Hz, J(H4-F) ≈ 8.5 Hz |

| ~4.80 | s | 2H | -CH₂- | - |

| ~2.50 | br s | 1H | -OH | - |

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and the effect of the electron-withdrawing fluorine and trifluoromethyl groups on their chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling | C-CF₃ Coupling |

| ~162 (d) | C-5 | ¹J(C-F) ≈ 250 Hz | - |

| ~139 (q) | C-2 | - | ²J(C-CF₃) ≈ 30 Hz |

| ~131 (d) | C-1 | ³J(C-F) ≈ 8 Hz | - |

| ~128 (d) | C-6 | ²J(C-F) ≈ 22 Hz | - |

| ~124 (q) | -CF₃ | - | ¹J(C-F) ≈ 275 Hz |

| ~118 (d) | C-4 | ²J(C-F) ≈ 21 Hz | - |

| ~115 (dq) | C-3 | ³J(C-F) ≈ 8 Hz | ³J(C-CF₃) ≈ 5 Hz |

| ~62 | -CH₂- | - | - |

2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the two distinct fluorine-containing groups.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| 1350-1100 | Strong | C-F stretch (-CF₃ and Ar-F) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - H₂O]⁺ |

| 165 | Moderate | [M - CHO]⁺ |

| 145 | High | [M - H₂O - HF]⁺ |

| 125 | Moderate | [C₇H₄F₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

5.1. NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 470 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 200 ppm

-

Reference: External CFCl₃ (0 ppm)

-

5.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

FTIR Acquisition:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

5.3. Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (approximately 1 mg/mL).

-

-

GC-MS Acquisition (for a volatile derivative or direct injection):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

GC Column: Standard non-polar column (e.g., DB-5ms)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. Researchers can use this information to aid in the identification, purification, and application of this versatile molecule in their scientific endeavors.

Methodological & Application

The Strategic Role of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The compound 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a versatile building block that embodies this principle, featuring both a fluorine atom and a trifluoromethyl group on a reactive benzyl alcohol scaffold. This unique combination of electron-withdrawing groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] While specific, publicly available quantitative data on the direct use of this compound in extensive drug development campaigns is limited, its structural motifs are prevalent in a wide range of biologically active compounds. These notes will explore the potential applications of this reagent, drawing on established principles of medicinal chemistry and providing generalized protocols for its use.

The primary alcohol functional group in this compound serves as a key reactive handle for introducing the fluorinated benzyl moiety into larger, more complex molecules through reactions such as etherification, esterification, and the Mitsunobu reaction.[3] The presence of the trifluoromethyl group often enhances metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with protein targets.[3] The additional fluorine atom further modulates the electronic properties of the aromatic ring, which can be crucial for optimizing target engagement.

Potential Therapeutic Applications

Given the properties conferred by its fluoro and trifluoromethyl substituents, derivatives of this compound are attractive for development in several therapeutic areas:

-

Oncology: The trifluoromethyl group is a common feature in many kinase inhibitors and other anti-cancer agents.[4]

-

Infectious Diseases: Fluorinated compounds have shown significant promise as antiviral and antibacterial agents.[2]

-

Neuroscience: The enhanced blood-brain barrier permeability of some fluorinated compounds makes them suitable candidates for CNS-targeting drugs.

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives using this compound as a starting material. Researchers should adapt these methods to their specific substrates and reaction scales.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether derivative by reacting this compound with an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ether.

Protocol 2: Mitsunobu Reaction

This protocol allows for the coupling of this compound with a nucleophile, such as a phenol or a phthalimide, under mild conditions.

Materials:

-

This compound

-

Nucleophile (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Data Presentation

Table 1: Representative Biological Activity of Structurally Related Fluorinated Benzyl Ether Derivatives

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| Analog A | Kinase X | Enzyme Inhibition | 15 |

| Analog B | Kinase X | Enzyme Inhibition | 45 |

| Analog C | Viral Protease Y | Cell-based Assay | 120 |

| Analog D | Viral Protease Y | Cell-based Assay | 350 |

Data is hypothetical and for illustrative purposes only.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows described in the protocols.

References

- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in synthetic organic chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance biological activity and improve pharmacokinetic properties, while the fluorine atom can modulate acidity, basicity, and binding interactions. This document provides an overview of its applications and detailed protocols for its use in common synthetic transformations.

Key Properties

| Property | Value |

| CAS Number | 238742-82-0 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-52 °C |

Applications in Synthesis

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the 5-fluoro-2-(trifluoromethyl)benzyl moiety into target molecules. Key applications include its use in ether and ester formation, oxidation to the corresponding aldehyde and carboxylic acid, and conversion to the benzyl bromide for subsequent nucleophilic substitution reactions. These transformations are fundamental in the construction of more complex molecules with potential biological activity.

Experimental Protocols

The following are representative protocols for common reactions involving benzyl alcohols. While these are generalized procedures, they provide a solid foundation for the use of this compound in synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.[1][2][3]

Reaction Scheme:

Fischer-Speier Esterification.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous organic solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add an excess of the carboxylic acid (e.g., 3.0 eq) or dissolve the alcohol and carboxylic acid (1.2 eq) in a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 10 hours.[2]

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

| Reactant (Alcohol) | Reactant (Acid) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | Methanol | - | 90 | [1] |

| Hydroxy acid I | Ethanol | H₂SO₄ | Ethanol | 2 | 95 | [1] |

Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from 5-Fluoro-2-(trifluoromethyl)benzyl bromide, which can be prepared from the corresponding alcohol.[4][5][6][7]

Reaction Scheme:

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific steric and electronic properties that can influence biological activity. Derivatization of the hydroxyl group is a common strategy to create a diverse range of analogues for structure-activity relationship (SAR) studies, to improve physicochemical properties, or to facilitate analysis. This document provides detailed protocols for the common derivatization reactions of this compound, including esterification and etherification, along with methods for analysis of the resulting derivatives.

I. Esterification of this compound

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This is a versatile method for modifying the properties of the parent alcohol.

A. Fischer Esterification with Acetic Acid

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of acetic acid, which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Quantitative Data Summary (Adapted from similar reactions):

| Reactant (Acid) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | H₂SO₄ | 4-12 | Reflux | 85-95 | Adapted from[1][2] |

| Propanoic Acid | p-TsOH | 6-18 | Reflux | 80-90 | Adapted from[2] |

| Benzoic Acid | H₂SO₄ | 8-24 | Reflux | 75-85 | Adapted from[1][2] |

Experimental Workflow:

Caption: Fischer Esterification Workflow.

II. Etherification of this compound

Etherification provides another avenue for derivatization, linking the benzyl alcohol to another organic group via an ether linkage. It should be noted that the presence of the electron-withdrawing trifluoromethyl group can decrease the reactivity of the benzyl alcohol in some etherification reactions.[3][4]

A. Williamson Ether Synthesis

This protocol describes the synthesis of an ether by reacting the alkoxide of this compound with an alkyl halide.

Experimental Protocol:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

To the resulting alkoxide solution, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude ether by column chromatography.

Quantitative Data Summary (Adapted from similar reactions):

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl Iodide | NaH | THF | 12-18 | RT | 70-85 |

| Ethyl Bromide | NaH | DMF | 12-24 | RT | 65-80 |

| Benzyl Bromide | KH | THF | 10-16 | RT | 75-90 |

Experimental Workflow:

Caption: Williamson Ether Synthesis Workflow.

III. Derivatization for Analytical Purposes (GC-MS)

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase volatility and improve chromatographic properties.

A. Silylation

Silylation replaces the active hydrogen in the hydroxyl group with a trialkylsilyl group (e.g., trimethylsilyl, TMS).

Experimental Protocol:

-

Sample Preparation: Place a known amount of the alcohol in a clean, dry vial.

-

Reagent Addition: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine, acetonitrile).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

B. Acylation

Acylation with highly fluorinated reagents can enhance detectability in electron capture detection.

Experimental Protocol:

-

Sample Preparation: Extract the alcohol from its matrix if necessary and place it in a reaction vial.

-

Reagent Addition: Add a suitable solvent (e.g., ethyl acetate) and an acylating agent such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride, along with a base (e.g., pyridine) to scavenge the acid produced.

-

Reaction: Heat the mixture (e.g., 60°C for 30-60 minutes).

-

Work-up: After cooling, the excess reagent may be removed by washing with a dilute aqueous acid and then water. The organic layer is then dried.

-

Analysis: The resulting solution is analyzed by GC-MS.

Analytical Derivatization Workflow:

Caption: Analytical Derivatization Workflow.

IV. Conclusion

The derivatization of this compound through esterification and etherification provides a robust platform for generating novel compounds for drug discovery and development. The choice of derivatization strategy will depend on the desired properties of the final product. Furthermore, analytical derivatization techniques are crucial for the accurate quantification and identification of this alcohol in various matrices. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.

References

Application Notes: The Role of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol in Agrochemical Synthesis

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that holds significant potential as a key building block in the synthesis of modern agrochemicals. The incorporation of fluorine and trifluoromethyl (CF3) groups into agrochemical molecules is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. The unique electronic properties and lipophilicity conferred by these fluorine-containing moieties can lead to compounds with improved insecticidal, fungicidal, or herbicidal activity. This document provides an overview of the potential applications of this compound in agrochemical synthesis, including a hypothetical protocol for the synthesis of a novel pyrethroid insecticide.